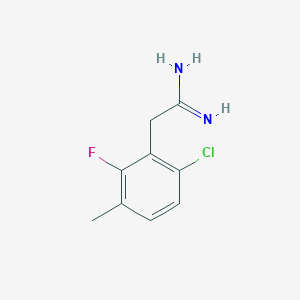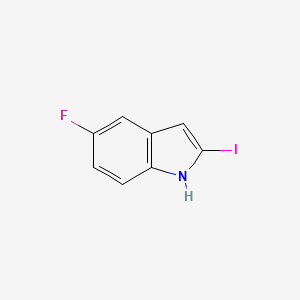
3-Bromo-4-(3-methyloxetan-3-yl)aniline
Vue d'ensemble
Description
3-Bromo-4-(3-methyloxetan-3-yl)aniline is an organic compound with the molecular formula C10H12BrNO It is a brominated aniline derivative featuring a methyloxetanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(3-methyloxetan-3-yl)aniline typically involves the bromination of 4-(3-methyloxetan-3-yl)aniline. The reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes, utilizing continuous flow reactors to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-(3-methyloxetan-3-yl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the aniline group.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce nitroanilines or dehalogenated anilines, respectively.
Applications De Recherche Scientifique
3-Bromo-4-(3-methyloxetan-3-yl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-(3-methyloxetan-3-yl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methyloxetanyl group can influence the compound’s binding affinity and specificity, while the bromine atom can participate in halogen bonding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromoaniline: Lacks the methyloxetanyl group, making it less sterically hindered.
4-(3-Methyloxetan-3-yl)aniline:
3-Chloro-4-(3-methyloxetan-3-yl)aniline: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness
3-Bromo-4-(3-methyloxetan-3-yl)aniline is unique due to the presence of both the bromine atom and the methyloxetanyl group. This combination imparts distinct reactivity and potential for diverse applications in various fields of research.
Propriétés
IUPAC Name |
3-bromo-4-(3-methyloxetan-3-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-10(5-13-6-10)8-3-2-7(12)4-9(8)11/h2-4H,5-6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHXPUIDXGSNRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)C2=C(C=C(C=C2)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2905983.png)
![N-(2,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2905985.png)

![5-[6-(2H-1,3-benzodioxol-5-yl)-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2905987.png)

![1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2905989.png)
![2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2905990.png)


![(Z)-3-[4-(4-Tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2905994.png)

![N-[(4-fluorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2905996.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2906000.png)
